1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Description
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Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVKXCNQOLCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051906 | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24473-06-1 | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24473-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024473061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl | |
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Foundational & Exploratory
Chemical structure and properties of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
The following technical guide details the chemical structure, synthesis, and properties of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one , a critical intermediate in the manufacture of azole fungicides.
The Pivotal Ether Scaffold in Azole Fungicide Synthesis [1][2][3]
Executive Summary
This compound is a specialized ketone intermediate used primarily in the synthesis of systemic fungicides, most notably Triadimefon .[1][2] Its structure combines a lipophilic tert-butyl group with a reactive phenoxy-ether linkage, serving as the skeletal backbone upon which triazole or imidazole heterocycles are installed.[1][2] This guide analyzes its molecular architecture, industrial synthesis protocols, and reactivity profile, providing a roadmap for researchers in agrochemical development.
Chemical Structure & Molecular Architecture[2]
The compound is characterized by a central ketone functionality flanked by a bulky tert-butyl group and a 4-chlorophenoxy moiety.[1][2] This asymmetry dictates its chemical behavior: the tert-butyl group provides steric protection and lipophilicity (crucial for plant cuticle penetration), while the methylene group alpha to the carbonyl is the site of further functionalization.
| Feature | Specification |
| IUPAC Name | This compound |
| Common Names | Triadimefon Intermediate A; Monochlorophenoxy-pinacolone |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| SMILES | CC(C)(C)C(=O)COC1=CC=C(Cl)C=C1 |
| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |
Structural Analysis[1][2][3]
-
Steric Bulk: The tert-butyl group (3,3-dimethyl) inhibits nucleophilic attack at the carbonyl carbon, directing reactivity towards the alpha-methylene protons.[1][2]
-
Ether Linkage: The phenoxy ether bond is chemically robust, surviving harsh halogenation conditions required in subsequent synthesis steps.
-
Electronic Effects: The para-chloro substituent on the phenyl ring deactivates the aromatic ring slightly but enhances the lipophilicity (LogP), a vital trait for the bioavailability of the final fungicide.
Synthesis & Production Protocols
The industrial synthesis of this compound follows a convergent pathway involving the etherification of an alpha-haloketone.[1][2]
Primary Synthesis Route: The Williamson Ether Strategy
This method couples sodium 4-chlorophenoxide with 1-bromo-3,3-dimethylbutan-2-one (
Reagents:
-
Solvent: Toluene or Glycol[1]
Protocol:
-
Phenolate Formation: 4-Chlorophenol is treated with sodium methoxide in methanol to generate sodium 4-chlorophenoxide.[1][2] The methanol is stripped to avoid side reactions.[2]
-
Coupling: The sodium phenolate is suspended in toluene.[2]
-Bromopinacolone is added slowly at elevated temperatures (80–100°C).[1][2] -
Workup: The mixture is washed with water to remove sodium bromide. The organic phase is dried and the solvent removed.[7]
-
Purification: The crude product is distilled or crystallized (if solid) to yield the target ketone.[2]
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway from Pinacolone to Triadimefon, highlighting the central role of the target intermediate.
Physicochemical Properties[2][3][5][8][10][12][13]
Quantitative data for this compound.
| Property | Value | Notes |
| Physical State | Crystalline Solid / Viscous Liquid | Depends on purity; often low-melting solid.[1][2] |
| Boiling Point | 304.1°C | At 760 mmHg (Predicted/Experimental).[2] |
| Melting Point | ~50–60°C | Estimated range (Triadimefon MP is 82°C).[2] |
| Density | 1.1–1.2 g/cm³ | Typical for chlorinated aromatic ketones.[2] |
| Solubility | Soluble in Toluene, DCM, Acetone | Insoluble in water. |
| Flash Point | ~117°C | Requires careful handling.[2] |
Reactivity Profile & Applications
The utility of this compound lies in its ability to undergo alpha-functionalization .[1][2] The methylene group (
The "Alpha-Activation" (Pathway to Triadimefon)
To synthesize Triadimefon, the target intermediate must be brominated again at the alpha position.[2]
-
Reaction: Target + Br₂ → 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one + HBr[1][2]
-
Mechanism: Radical substitution or acid-catalyzed enolization followed by bromination.[1][2]
-
Subsequent Step: The resulting bromo-ether reacts with 1,2,4-triazole via nucleophilic substitution (S_N2) to displace the bromide, yielding Triadimefon.
Reduction
The ketone group can be reduced (e.g., using NaBH₄) to form the corresponding alcohol: 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol .[1][2]
-
Significance: This alcohol is the intermediate for Triadimenol , another potent fungicide.
Ketalization
Reaction with glycerol yields dioxolane derivatives (e.g., 2-(t-butyl)-2-(4-chlorophenoxymethyl)-4-hydroxymethyl-1,3-dioxolane), which are explored for broadened antifungal activity.[1][2]
Reactivity Network (DOT Visualization):
Figure 2: Divergent reactivity of the scaffold leading to different fungicide classes.[1][2]
Analytical Characterization
For researchers verifying the synthesis, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR)[1][2][4]
- 1.25 ppm (s, 9H): The distinct tert-butyl singlet.[1][2]
-
4.90 ppm (s, 2H): The methylene (
) protons.[1][2] Note the significant downfield shift due to the adjacent carbonyl and phenoxy oxygen.[2] - 6.85 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
- 7.25 ppm (d, 2H): Aromatic protons meta to the ether linkage (adjacent to Chlorine).
Infrared Spectroscopy (IR)[2][4]
-
1715 cm⁻¹: Strong Carbonyl (
) stretch.[1][2] -
1240 cm⁻¹: Aryl alkyl ether (
) stretch.[1][2] -
1090 cm⁻¹: Aryl chloride (
) band.[1][2]
Safety & Handling
-
Hazards: Likely an irritant to skin and eyes.[2] Toxic to aquatic life due to the chlorinated aromatic moiety.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Must be disposed of as halogenated organic waste.[2]
References
-
PrepChem. (n.d.).[2] Synthesis of this compound. Retrieved from [Link]
-
Rouchaud, J., & Meyer, J. (1982). Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116. Retrieved from [Link][1]
-
PubChem. (2023).[2] Compound Summary: Triadimefon.[2] National Library of Medicine.[2] Retrieved from [Link][1]
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Solubility Profile of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, a ketonic organic compound with potential applications in pharmaceutical and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this guide establishes a predictive solubility framework based on the well-understood principles of "like dissolves like," and by drawing structural analogies to the related compound, climbazole. We will delve into the theoretical underpinnings of solubility, including the role of intermolecular forces and the utility of Hansen Solubility Parameters. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal equilibrium shake-flask method. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solute-solvent interactions to inform formulation, purification, and reaction chemistry.
Introduction: Understanding the Molecule and the Importance of Solubility
This compound is a molecule characterized by a ketone functional group, a chlorophenoxy moiety, and a bulky tert-butyl group. Its structure suggests a nuanced solubility behavior, with the polar carbonyl and ether groups contributing to potential interactions with polar solvents, while the aromatic ring and alkyl chain confer significant non-polar character.
The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it is paramount for reaction kinetics, purification, and crystallization processes.[1] A thorough understanding of a compound's solubility in different organic solvents is therefore essential for its effective utilization.
Given the limited publicly available solubility data for this compound, this guide will leverage established chemical principles and data from the structurally similar antifungal agent, climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one), to predict its solubility profile.[2][3][4][5] The primary structural difference is the absence of the polar imidazole group in our target molecule, which is expected to decrease its polarity and reduce its solubility in highly polar, protic solvents compared to climbazole.
Theoretical Framework for Solubility
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
For this compound, the key intermolecular forces at play are:
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant dipole moment, allowing for electrostatic interactions with other polar molecules.[7][8]
-
London Dispersion Forces: These are weak, temporary forces that arise from the random movement of electrons. The large, non-polar regions of the molecule (the chlorophenyl ring and the tert-butyl group) will primarily interact with non-polar solvents through these forces.
-
Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling it to interact with protic solvents like alcohols.[6][9][10]
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[11][12] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Predicted Solubility Profile
Based on the structural features of this compound and the general solubility of ketones, a qualitative solubility profile can be predicted.[6][7][8][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. The overall polarity is similar.[15] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the solute's carbonyl group and the polar aprotic solvent.[15] |
| Non-Polar | Toluene, Hexane | Moderate to High | The significant non-polar regions of the molecule (chlorophenyl and tert-butyl groups) will interact favorably with non-polar solvents via London dispersion forces. |
| Halogenated | Dichloromethane, Chloroform | High | The presence of a chlorine atom on the phenyl ring suggests favorable interactions with other halogenated solvents. |
It is important to note that temperature can significantly affect solubility. For most solid organic compounds, solubility increases with increasing temperature.[16][17][18]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is a robust and widely accepted technique.[1][15][19]
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Experimental Workflow
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Detailed Protocol
-
Preparation:
-
Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into several screw-capped glass vials.
-
Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid at equilibrium.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
-
Quantification:
-
The concentration of the solute in the filtered saturated solution can be determined by a suitable analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve must be prepared using standard solutions of known concentrations.
-
Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling or decomposition point until a constant weight is achieved. The mass of the remaining solute is then used to calculate the solubility.[19]
-
-
-
Data Reporting:
-
Solubility is typically reported in units of mg/mL, g/L, or as a mole fraction at the specified temperature.
-
Discussion and Applications
The predicted solubility profile suggests that this compound is a versatile compound that can be dissolved in a range of common organic solvents. This broad solubility is advantageous for its use in various synthetic transformations, allowing for flexibility in solvent selection to optimize reaction conditions.
For purification, its predicted high solubility in non-polar solvents and moderate to high solubility in polar protic solvents suggests that techniques like anti-solvent crystallization could be effective. For instance, dissolving the compound in a good solvent like acetone and then adding a poor solvent like water could induce crystallization.
In the context of drug development, understanding its solubility in solvents like ethanol and isopropanol is crucial for the preparation of formulations for preclinical studies.
Conclusion
While empirical data for the solubility of this compound is not widely published, a robust understanding of its likely behavior can be established through the application of fundamental chemical principles and by analogy to structurally related compounds. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its quantitative determination, and an analysis of the practical implications of its solubility profile. The information presented herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this compound.
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Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
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Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
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Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]
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On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
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Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. [Link]
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Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [Link]
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Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]
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13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
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Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]
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12.6: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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11 Use of Hansen Solubility Parameters to Identify Cleaning Applications for “Designer” Solvents. ResearchGate. [Link]
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Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
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Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. ACS Publications. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
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physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Solubility of Organic Compounds. [Link]
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On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
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Thermodynamic modeling of gas solubility in ionic liquids using equations of state. [Link]
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Why does the solubility of gases increase with temperature in an organic solvent?. Quora. [Link]
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Climbazole (Ref: 106162). AERU. [Link]
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Climbazole (CAS 38083-17-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
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CLIMBAZOLUM (CLIMBAZOLE). Ataman Kimya. [Link]
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Climbazole. EU Pollinator Hub. [Link]
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Climbazole, 1- (4-chlorophenoxy) -1- (1H-imidazol-1-yl) -3,3-Dimethyl-2-Butanone, 38083-17-9. Sinowin Chemical. [Link]
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Solubility of Organic and Inorganic Chemicals in Selected Solvents.. [Link]
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Synthesis of this compound. PrepChem.com. [Link]
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An In-depth Technical Guide to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one: Synthesis, Characterization, and Context within Azole Fungicide Precursors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a molecule of significant interest as a potential intermediate in the synthesis of pharmacologically active compounds. While public domain data on its specific physicochemical characteristics is limited, this document consolidates available information on its synthesis and places it in the context of structurally related and commercially significant molecules.
Introduction and Strategic Importance
This compound is a ketone derivative featuring a chlorophenoxy ether linkage. Its structural motifs, particularly the 4-chlorophenoxy group and the tert-butyl ketone moiety, are present in a number of active pharmaceutical ingredients (APIs). A primary area of interest for this compound lies in its potential role as a precursor or building block for more complex molecules, such as azole-based antifungal agents. Understanding its synthesis and handling is a critical first step for researchers exploring new synthetic routes to these and other therapeutic agents.
Synthesis of this compound
The preparation of the title compound can be achieved through a nucleophilic substitution reaction. A documented method involves the reaction of sodium 4-chlorophenolate with α-bromopinacolone (1-bromo-3,3-dimethylbutan-2-one)[1].
Causality Behind Experimental Choices:
-
Sodium 4-chlorophenolate : The sodium salt of 4-chlorophenol is used to increase the nucleophilicity of the phenoxide oxygen, facilitating the attack on the electrophilic carbon of α-bromopinacolone.
-
α-Bromopinacolone : This α-haloketone is an effective electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the carbon-bromine bond towards substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium 4-chlorophenolate
-
α-Bromopinacolone (1-bromo-3,3-dimethylbutan-2-one)
-
Anhydrous aprotic solvent (e.g., acetone, DMF)
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-chlorophenolate in a suitable anhydrous aprotic solvent.
-
To this solution, add an equimolar amount of α-bromopinacolone.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
After cooling to room temperature, filter the mixture to remove the sodium bromide byproduct.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Physicochemical Characteristics
| Property | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | Climbazole |
| CAS Number | 57000-78-9[2][3][4] | 38083-17-9[5][6] |
| Molecular Formula | C12H14Cl2O2[2][3][4] | C15H17ClN2O2[5] |
| Molecular Weight | 261.14 g/mol [2] | 292.76 g/mol [5] |
| Appearance | White to light yellow powder[2] | White to off-white solid |
| Boiling Point | 126.2 °C[3] | Not available |
| IUPAC Name | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one[4] | 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one[6] |
Analytical Characterization
The structural elucidation and purity assessment of this compound would typically involve a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the presence of the aromatic protons of the chlorophenoxy group, the singlet for the tert-butyl group, and the methylene protons adjacent to the carbonyl and ether linkage.
-
Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the C=O stretch of the ketone, the C-O-C stretch of the ether, and the C-Cl stretch of the chlorophenyl group.
-
Mass Spectrometry (MS) : This would determine the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) : An appropriate HPLC method would be developed to assess the purity of the synthesized compound.
Context and Structurally Related Compounds
The true significance of this compound is best understood by examining its relationship to more complex, commercially relevant molecules.
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
This chlorinated analog is a known pharmaceutical intermediate[2]. The addition of a chlorine atom at the alpha position to the ketone provides a reactive site for further functionalization, for example, through nucleophilic substitution.
Climbazole
Climbazole is a widely used topical antifungal agent, particularly in anti-dandruff shampoos. Its synthesis can involve the reaction of a "cloroecther ketone" with imidazole[7][8]. It is highly probable that a chlorinated derivative of this compound serves as this key precursor.
The structural similarity highlights the potential pathway from the title compound to a valuable API.
Experimental and Synthetic Workflow Diagrams
The following diagrams illustrate the synthetic pathway to this compound and a conceptual workflow for its analysis.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
Conclusion for the Research Professional
While this compound is not as extensively characterized in public literature as some of its derivatives, its synthesis is straightforward. Its primary value for the research and drug development community lies in its potential as a key intermediate. The structural relationship to the antifungal agent Climbazole suggests that modifications of this core structure, such as halogenation at the alpha-position followed by substitution with azole moieties, represent a viable strategy for the development of new therapeutic candidates. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this versatile chemical building block.
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An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in the ketone 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one. This molecule, a key intermediate in the synthesis of the antifungal agent Climbazole[1][2][3], possesses a unique combination of steric and electronic features that significantly influence the behavior of its ketone functionality. This document will explore the interplay of these factors and predict the compound's reactivity in various fundamental organic reactions. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical guidance for researchers in synthetic and medicinal chemistry.
Introduction: Structural and Electronic Landscape
This compound presents a fascinating case study in carbonyl reactivity. The central ketone group is flanked by two substituents with opposing electronic and steric characteristics: a bulky, electron-donating tert-butyl group and an electron-withdrawing 4-chlorophenoxy group. Understanding the influence of these moieties is paramount to predicting and controlling the outcome of chemical transformations.
The carbonyl group itself is inherently polar, with the electronegative oxygen atom drawing electron density from the carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4] The substituents attached to the carbonyl carbon modulate this inherent reactivity.
The Steric Shield: The Tert-Butyl Group
The most prominent feature of the molecule is the sterically demanding tert-butyl group.[5][6][7] This group, with its three methyl substituents, creates a significant steric shield around one side of the carbonyl carbon. This hindrance can impede the approach of nucleophiles, potentially slowing down reaction rates or favoring attack from the less hindered face.[5][8] In reactions sensitive to steric bulk, such as those involving large nucleophiles or transition states with significant crowding, the tert-butyl group is expected to play a dominant role.[9][10][11]
The Electronic Influence: The 4-Chlorophenoxy Group
The 4-chlorophenoxy group exerts a more nuanced electronic effect. The oxygen atom, through its lone pairs, can donate electron density to the carbonyl group via resonance. However, the presence of the electronegative chlorine atom on the phenyl ring has an electron-withdrawing inductive effect. This push-and-pull of electron density will influence the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles.[12]
The overall electronic effect is a balance between these opposing forces. The net result will determine the inherent reactivity of the carbonyl carbon towards nucleophilic attack.
Nucleophilic Addition Reactions: A Mechanistic Overview
The most characteristic reaction of aldehydes and ketones is nucleophilic addition.[4][13][14][15][16] This reaction can be catalyzed by either acid or base.
-
Base-catalyzed nucleophilic addition: A strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[17]
-
Acid-catalyzed nucleophilic addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, allowing weaker nucleophiles to attack.[17]
The reactivity of this compound in these reactions will be dictated by the interplay of the steric hindrance from the tert-butyl group and the electronic effects of the 4-chlorophenoxy group.
Reduction to an Alcohol
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[18][19][20] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[20][21]
Given the steric hindrance of the tert-butyl group, the choice of reducing agent could influence the reaction rate. Sodium borohydride is a milder reducing agent and may react more slowly than the more reactive lithium aluminum hydride.[19]
Table 1: Predicted Outcomes of Carbonyl Reduction
| Reducing Agent | Solvent | Expected Product | Predicted Reactivity |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol | Moderate to slow, due to steric hindrance. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol | Faster reaction, as LiAlH₄ is a more potent reducing agent. |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Grignard and Organolithium Reactions
The addition of Grignard reagents or organolithium reagents to ketones is a powerful method for forming carbon-carbon bonds and generating tertiary alcohols.[13] The steric hindrance of the tert-butyl group will be a major factor in these reactions. Bulky Grignard or organolithium reagents may react very slowly or not at all.
Diagram: Nucleophilic Addition of a Grignard Reagent
Caption: Mechanism of Grignard reagent addition to a ketone.
Wittig Reaction
The Wittig reaction converts ketones into alkenes using a phosphonium ylide (Wittig reagent).[9][22][23] While generally a robust reaction, sterically hindered ketones can be challenging substrates.[9][10][11][23] The reaction with this compound is expected to be slow, and the choice of ylide will be critical. Unstabilized ylides are generally more reactive and may be necessary to achieve a reasonable yield.[22]
Experimental Protocol: Wittig Olefination
-
Prepare the Wittig reagent in situ by adding a strong base (e.g., n-butyllithium) to a suspension of the corresponding phosphonium salt in dry THF at low temperature.
-
Add a solution of this compound in dry THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting alkene by column chromatography.
Reactions at the α-Carbon: Enolate Formation and Reactivity
The presence of α-hydrogens in this compound allows for the formation of an enolate anion under basic conditions.[24][25][26][27][28] However, the molecule has two different α-carbons, one adjacent to the tert-butyl group and the other adjacent to the 4-chlorophenoxy group.
Due to the extreme steric hindrance of the tert-butyl group, deprotonation at the α-carbon on that side of the carbonyl is highly unlikely. Therefore, enolate formation will exclusively occur at the methylene carbon adjacent to the 4-chlorophenoxy group.
Aldol Reaction
The enolate of this compound can act as a nucleophile in an aldol reaction, attacking the carbonyl group of another aldehyde or ketone.[24] Given the steric bulk of the enolate, it is expected to be a selective nucleophile, reacting preferentially with less hindered electrophiles like formaldehyde or other simple aldehydes.
Diagram: Enolate Formation and Aldol Addition
Caption: General scheme for enolate formation and subsequent aldol addition.
Conclusion
The reactivity of the carbonyl group in this compound is a finely tuned balance of steric and electronic effects. The formidable steric hindrance of the tert-butyl group is the dominant factor, significantly influencing the accessibility of the carbonyl carbon to nucleophiles and directing enolate formation to the less hindered α-carbon. The electronic contribution of the 4-chlorophenoxy group modulates the inherent electrophilicity of the carbonyl, but its impact is often overshadowed by the steric demands of the tert-butyl moiety.
This guide provides a foundational understanding for researchers working with this molecule and similar sterically encumbered ketones. The provided protocols and mechanistic insights serve as a starting point for the rational design of synthetic strategies and for predicting the outcomes of various chemical transformations. A thorough appreciation of these principles is essential for the successful application of this compound in drug development and other areas of chemical research.
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Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. Retrieved February 25, 2026, from [Link]
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BYJU'S. (2019, February 19). Wittig Reaction. Retrieved February 25, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved February 25, 2026, from [Link]
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Weebly. (n.d.). Stereochemistry of the carbonyl group - Chemistry Revision Site. Retrieved February 25, 2026, from [Link]
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ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved February 25, 2026, from [Link]
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Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved February 25, 2026, from [Link]
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Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 25, 2026, from [Link]
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Jack Westin. (n.d.). Enolates - Organic Chemistry. Retrieved February 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Climbazole. PubChem Compound Database. Retrieved February 25, 2026, from [Link]
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IQCC - UdG. (2024, June 6). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved February 25, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one. Retrieved February 25, 2026, from [Link]
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Canadian Science Publishing. (1972). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Canadian Journal of Chemistry, 51(1), 17-25. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one. This ketone is a key intermediate in the synthesis of various compounds, including the antifungal agent Climbazole. The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely applied method for forming ethers. This guide will cover the underlying chemical principles, a detailed step-by-step protocol, reagent specifications, safety considerations, and methods for purification and characterization.
Introduction and Scientific Background
This compound is a valuable chemical intermediate. Its synthesis is most effectively achieved through the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a suitable leaving group.[1][2][3]
In this specific application, the sodium salt of 4-chlorophenol (sodium 4-chlorophenolate) acts as the nucleophile, attacking the electrophilic carbon of an α-haloketone, typically 1-bromo-3,3-dimethylbutan-2-one (also known as α-bromopinacolone).[4] The choice of a primary halide is critical, as secondary and tertiary halides tend to favor elimination reactions, reducing the yield of the desired ether product.[1][3]
Reaction Mechanism and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: 4-chlorophenol, being weakly acidic, is deprotonated by a strong base (e.g., sodium hydroxide or sodium hydride) to form the more nucleophilic sodium 4-chlorophenolate.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom bonded to the bromine in 1-bromo-3,3-dimethylbutan-2-one. This occurs in a concerted step where the C-O bond forms as the C-Br bond breaks.[2]
-
Product Formation: The reaction yields the target ether, this compound, and a salt byproduct (e.g., sodium bromide).
The diagram below illustrates the overall reaction workflow.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
It is imperative to use reagents of appropriate purity to ensure a high yield and minimize side reactions.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Supplier Example |
| 4-Chlorophenol | 106-48-9 | 128.56 | ≥99% | Sigma-Aldrich |
| 1-Bromo-3,3-dimethylbutan-2-one | 5469-26-1 | 193.08 | ≥97% | TCI America |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% (pellets) | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | VWR |
Detailed Synthesis Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. 4-Chlorophenol is toxic and corrosive. 1-Bromo-3,3-dimethylbutan-2-one is a lachrymator.
Step 1: Preparation of Sodium 4-chlorophenolate
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1.0 L of toluene.
-
Add 128.5 g (1.0 mol) of 4-chlorophenol to the toluene and stir until dissolved.
-
Carefully add 40.0 g (1.0 mol) of sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux (approx. 110°C) and continue stirring. Water will be formed during the reaction and can be removed using a Dean-Stark apparatus to drive the reaction to completion. Reflux for approximately 2-3 hours or until no more water is collected.
-
Cool the resulting suspension of sodium 4-chlorophenolate in toluene to approximately 60°C.
Step 2: Williamson Ether Synthesis
-
While maintaining the temperature at 60°C, slowly add 193.1 g (1.0 mol) of 1-bromo-3,3-dimethylbutan-2-one to the stirred suspension of sodium 4-chlorophenolate over a period of 1 hour. An exothermic reaction will occur. Use an ice bath to maintain the temperature between 60-70°C.
-
After the addition is complete, continue stirring the mixture at 70°C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature. A precipitate of sodium bromide will be present.
-
Add 500 mL of water to the flask and stir vigorously for 15 minutes to dissolve the sodium bromide.
-
Transfer the mixture to a 2 L separatory funnel. Separate the organic (toluene) layer from the aqueous layer.
-
Wash the organic layer twice with 250 mL of 5% sodium hydroxide solution to remove any unreacted 4-chlorophenol.
-
Wash the organic layer twice with 250 mL of water to remove residual base.
-
Dry the toluene phase over anhydrous magnesium sulfate.[4]
-
Filter the drying agent and wash the filter cake with a small amount of fresh toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Step 4: Purification
-
The resulting crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation.[4]
-
Alternatively, the product can be purified by recrystallization from a suitable solvent like hexane or ethanol/water mixture.
-
The final product should be a white to off-white crystalline solid.
Characterization and Expected Results
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Melting Point | Approx. 45-48 °C |
| Boiling Point | Approx. 161-163 °C at 0.1 mmHg[4] |
| Expected Yield | 65-80% |
The structure of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Hazard Identification:
-
This compound: While specific data is limited, related compounds like Climbazole are harmful if swallowed and very toxic to aquatic life.[5][6][7] Handle with care.
-
4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
1-Bromo-3,3-dimethylbutan-2-one: Causes skin and eye irritation. Lachrymator.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
Handling and Storage:
-
Always work in a chemical fume hood.[8]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]
-
Store reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[8]
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[5][7]
The diagram below outlines the logical flow of safety and handling procedures.
Caption: Key safety and handling procedures for the synthesis protocol.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
- Safety data sheet. (2023, January 11). 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one.
-
PrepChem. (n.d.). Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from PrepChem.com. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). 2-Butanone, 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3- dimethyl-: Human health tier II assessment. Retrieved from AICIS. [Link]
- Google Patents. (n.d.). CN100532366C - Synthesis method of climbazole.
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
PharmaCompass. (n.d.). Climbazole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com. [Link]
- Google Patents. (n.d.). CN107501189A - A kind of preparation method of high-purity climbazole.
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from Amazon S3. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
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HPLC method development for detection of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Application Note: HPLC-UV Method Development for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Executive Summary & Scope
Analyte: this compound (CAS: 24473-06-1) Common Aliases: Triadimefon Intermediate A, Climbazole Ketone.[1] Application: Critical Quality Attribute (CQA) analysis for azole fungicide synthesis.
This protocol details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of This compound .[1] As a primary intermediate in the synthesis of Triadimefon and Climbazole, the purity of this compound directly impacts the yield and safety profile of the final pharmaceutical/agrochemical product.
The Analytical Challenge: The synthesis typically involves the alkylation of 4-chlorophenol with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).[1][2] Therefore, the method must resolve the highly hydrophobic target ketone from the polar phenolic starting material and potential bis-alkylated side products.
Physicochemical Context & Method Strategy
To design a robust method, we must first understand the molecular behavior of the analyte and its matrix.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | 4-Cl-Ph-O-CH₂-C(=O)-C(CH₃)₃ | Aromatic ether linkage with a bulky lipophilic tail.[1] |
| Hydrophobicity | LogP ~ 3.2 - 3.5 (Est.)[1] | Requires a C18 stationary phase for adequate retention. |
| Chromophore | Chlorophenoxy moiety | |
| pKa | Non-ionizable (Target) / ~9.4 (Impurity: 4-Chlorophenol) | Mobile phase pH must be acidic (< 4.[1]0) to keep phenolic impurities protonated, preventing peak tailing. |
Diagram 1: Synthetic Pathway & Impurity Logic
This diagram illustrates the origin of impurities that the HPLC method must resolve.
Caption: Synthesis pathway highlighting the polarity difference between the phenolic starting material and the hydrophobic target ketone.
Optimized Chromatographic Conditions
Based on the physicochemical properties, the following conditions provide baseline separation with a resolution (
Instrument Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).[1]
-
Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).
-
Why: The bulky tert-butyl group requires a high surface area carbon load for stable interaction.[1]
-
-
Detector: UV-Vis / DAD at 225 nm .[1]
-
Note: 280 nm is more selective for the aromatic ring but less sensitive. Use 225 nm for trace impurity analysis.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled to ensure retention time reproducibility).
-
Injection Volume: 10 µL.
Mobile Phase Composition
-
Solvent A: 0.1% Phosphoric Acid (
) in Water (Milli-Q).[1] -
Solvent B: Acetonitrile (HPLC Grade).
Rationale: The phosphoric acid suppresses the ionization of residual 4-chlorophenol (
Gradient Program
A gradient is recommended over isocratic elution to prevent the accumulation of highly lipophilic side products on the column.
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Event |
| 0.0 | 60 | 40 | Initial equilibration |
| 2.0 | 60 | 40 | Isocratic hold (elute polar impurities) |
| 12.0 | 10 | 90 | Linear ramp to elute Target |
| 15.0 | 10 | 90 | Wash step (remove dimers) |
| 15.1 | 60 | 40 | Return to initial |
| 20.0 | 60 | 40 | Re-equilibration |
Detailed Experimental Protocol
Step 1: Preparation of Solutions
1. Diluent Preparation:
-
Mix Acetonitrile : Water (50:50 v/v).
-
Why: Matches the initial mobile phase strength to prevent "solvent shock" and peak distortion.
2. Standard Stock Solution (1000 ppm):
-
Weigh accurately 50.0 mg of This compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 2 mins if necessary).
-
Dilute to volume with Acetonitrile.
3. Working Standard (100 ppm):
-
Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent (50:50 ACN/Water).
-
Stability:[1][3] Stable for 48 hours at room temperature; 7 days at 4°C.
4. System Suitability Solution (SST):
-
Spike the Working Standard with 4-chlorophenol to a concentration of 10 ppm.
-
Purpose: This solution validates the resolution between the starting material and the product.
Step 2: System Suitability Testing (SST)
Before running samples, inject the SST solution 5 times. The method is valid only if:
-
Resolution (
): > 2.0 between 4-Chlorophenol (approx. RT 4.5 min) and Target (approx. RT 10.5 min). -
Tailing Factor (
): 0.8 – 1.2 for the target peak. -
RSD (Area): < 1.0% for the target peak (n=5).
Diagram 2: Analytical Workflow
Visualizing the operational flow from preparation to data reporting.
Caption: Step-by-step decision matrix for routine analysis of the intermediate.
Troubleshooting & Critical Considerations
-
Ghost Peaks: If you observe peaks appearing in the blank after a sample run, it is likely the "bis-phenoxy" impurity eluting from a previous injection.
-
Solution: Extend the gradient "Wash Step" (90% ACN) to 5 minutes.
-
-
Peak Broadening: The tert-butyl group creates steric bulk.[1] If peaks are broad, increase column temperature to 40°C to improve mass transfer kinetics.
-
Detection Limits:
-
LOD (Limit of Detection): ~0.05 ppm (at 225 nm).
-
LOQ (Limit of Quantitation): ~0.15 ppm.
-
References
-
World Health Organization (WHO). (2004). Pesticide Residues in Food – 2004: Triadimenol and Triadimefon. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
SIELC Technologies. (2025). HPLC Method for Separation of Climbazole (Structurally Similar Analog). Retrieved from [Link]
-
Paz-Alvarez, M., et al. (2018).[1][5] Development and validation of HPLC method for Climbazole. UCL Discovery. Retrieved from [Link]
Sources
- 1. CAS 66346-01-8: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone [cymitquimica.com]
- 2. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 3. usbio.net [usbio.net]
- 4. 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- [webbook.nist.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Catalytic Pathways to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one: An Application and Protocol Guide
Introduction: The Significance of α-Aryloxy Ketones
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a member of the α-aryloxy ketone class of molecules, which are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of an aryloxy group adjacent to a carbonyl functionality can impart a range of desirable physicochemical and biological properties. This guide provides a detailed exploration of the catalytic procedures for the synthesis of this compound, offering in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Our focus will be on robust and scalable catalytic methods that offer high efficiency and selectivity.
Synthetic Strategy: The Williamson Ether Synthesis and its Catalytic Enhancement
The most direct and widely employed route to this compound is a variation of the classic Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide. In this specific case, the reaction proceeds between 4-chlorophenoxide and a suitable derivative of 3,3-dimethylbutan-2-one, typically an α-halo ketone such as 1-chloro- or 1-bromo-3,3-dimethylbutan-2-one (also known as α-chloropinacolone or α-bromopinacolone).
While the classical Williamson synthesis can be performed with a stoichiometric amount of a strong base to generate the phenoxide, catalytic methods offer significant advantages in terms of reaction rate, yield, and milder reaction conditions. Phase Transfer Catalysis (PTC) has emerged as a particularly effective strategy for this transformation.[4][5][6]
Mechanism of Phase Transfer Catalyzed Williamson Ether Synthesis
Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the synthesis of this compound, the 4-chlorophenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form the sodium 4-chlorophenoxide. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the phenoxide anion from the aqueous phase to the organic phase where the 1-halo-3,3-dimethylbutan-2-one is dissolved. This "naked" and highly reactive phenoxide in the organic phase readily undergoes an S(_N)2 reaction with the alkyl halide to form the desired ether product. The catalyst cation then returns to the aqueous phase to repeat the cycle.[7][8]
Catalytic Protocol 1: Phase Transfer Catalyzed Synthesis of this compound
This protocol details a robust and efficient method for the synthesis of the target molecule utilizing phase transfer catalysis.
Materials and Reagents:
-
4-Chlorophenol
-
1-Chloro-3,3-dimethylbutan-2-one (α-chloropinacolone)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 - 0.10 equivalents) in toluene.
-
Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction mixture with vigorous stirring.
-
Substrate Addition: To the biphasic mixture, add 1-chloro-3,3-dimethylbutan-2-one (1.0 - 1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.
Workflow Diagram:
Caption: Experimental workflow for the phase transfer catalyzed synthesis.
Alternative Catalytic Approaches
While phase transfer catalysis is a highly effective method, other catalytic systems can also be considered for the synthesis of α-aryloxy ketones.
Palladium-Catalyzed α-Arylation of Ketones
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C and C-O bonds. The α-arylation of ketones, a reaction pioneered by Buchwald and Hartwig, could be adapted for the synthesis of this compound.[5] This would involve the reaction of an enolate of 3,3-dimethylbutan-2-one (pinacolone) with a suitable 4-chlorophenyl electrophile, such as 4-chlorophenyl bromide or triflate, in the presence of a palladium catalyst and a suitable phosphine ligand.
A general representation of the catalytic cycle is shown below:
Caption: Generalized catalytic cycle for Palladium-catalyzed α-arylation of ketones.
This approach offers the potential for a broad substrate scope; however, it often requires more specialized and expensive catalysts and ligands compared to phase transfer catalysis.
Organocatalysis
In recent years, organocatalysis has emerged as a powerful strategy in organic synthesis. For the synthesis of α-aryloxy ketones, an organocatalytic approach could potentially involve the activation of the ketone or the phenol component by a chiral or achiral small organic molecule. For instance, an enamine-based activation of 3,3-dimethylbutan-2-one could facilitate its reaction with an electrophilic source of the 4-chlorophenoxy group. While specific protocols for the synthesis of this compound using organocatalysis are not yet widely reported, this remains an active area of research with the potential for developing novel, metal-free synthetic routes.[9][10]
Comparative Analysis of Catalytic Procedures
| Catalytic Method | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | 4-Chlorophenol, 1-Chloro-3,3-dimethylbutan-2-one, NaOH | 80-90 | 4-8 | 85-95 | Inexpensive catalyst, mild conditions, simple work-up | Requires vigorous stirring for efficient phase mixing |
| Palladium-Catalyzed α-Arylation | Pd(OAc)₂ / Phosphine Ligand | 3,3-Dimethylbutan-2-one, 4-Chlorophenyl bromide, Strong Base | 80-120 | 12-24 | 70-90 | Broad substrate scope, high functional group tolerance | Expensive catalysts and ligands, requires inert atmosphere |
| Organocatalysis | Chiral/Achiral Amine | 3,3-Dimethylbutan-2-one, Electrophilic 4-chlorophenoxy source | 25-60 | 24-72 | Variable | Metal-free, potential for asymmetric synthesis | Longer reaction times, catalyst development ongoing |
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, with phase transfer catalysis being a highly practical and scalable catalytic method. This approach offers high yields under relatively mild conditions using inexpensive and readily available materials. While palladium-catalyzed methods and emerging organocatalytic strategies present viable alternatives with their own unique advantages, phase transfer catalysis remains the method of choice for many applications due to its operational simplicity and cost-effectiveness. Future research in this area may focus on the development of even more active and selective catalysts, including recyclable and heterogeneous catalysts, to further enhance the sustainability and efficiency of α-aryloxy ketone synthesis.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Fedoryński, M. (2011). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica, 68(5), 647-653.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260.
- Shahare, H. V., et al. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology.
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- Biomedical Journal of Scientific & Technical Research. (2022).
- Paras, N. A., & MacMillan, D. W. C. (2002). The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes. Journal of the American Chemical Society, 124(27), 7894–7895.
- Singh, A. K., et al. (2023).
-
DSpace@MIT. (n.d.). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole. [Link]
- Wang, Z., et al. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.
- Cacchi, S., & Fabrizi, G. (2011).
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Beilstein Journal of Organic Chemistry. (2012).
- ResearchGate. (n.d.). Enantioselective Organocatalytic Four‐Atom Ring Expansion of Cyclobutanones: Synthesis of Benzazocinones.
-
Organic Chemistry Portal. (n.d.). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. biomedres.us [biomedres.us]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes [organic-chemistry.org]
Application Note: GC-MS Profiling of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Method Development for Process Intermediates in Azole Fungicide Synthesis
Executive Summary
This application note details the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 63675-72-9).[1] This compound is a critical lipophilic intermediate in the synthesis of triadimefon and triadimenol fungicides. Its accurate quantification is essential for process control (monitoring the alkylation of 4-chlorophenol) and environmental impurity profiling.
This guide moves beyond generic templates, offering a first-principles approach to method development, focusing on the specific fragmentation physics of phenoxy-ketones and self-validating quality control parameters.
Chemical Context & Physicochemical Properties
Understanding the analyte's behavior is the prerequisite for robust method design. This molecule consists of a p-chlorophenoxy moiety ether-linked to a pinacolone (tert-butyl ketone) backbone.[1]
| Property | Value | Implication for GC-MS |
| Structure | 4-Cl-C₆H₄-O-CH₂-C(=O)-C(CH₃)₃ | Expect |
| Molecular Weight | 226.70 g/mol | M+ will be visible but likely not the base peak. |
| Boiling Point | ~310°C (Predicted) | Requires high final oven temperature (>280°C). |
| Polarity | Mid-Nonpolar | Compatible with 5% Phenyl (DB-5ms) phases.[1] |
| Solubility | Soluble in MeOH, Acetone, DCM | Avoid aqueous injection; use organic solvents.[1] |
Method Development Logic (Expertise & Causality)
Column Selection: The "Phase Ratio" Decision
For this intermediate, a standard 100% dimethylpolysiloxane column (DB-1) often results in peak tailing due to the ether oxygen's interaction with active silanols.[1]
-
Recommendation: Agilent J&W DB-5ms UI (or equivalent 5% phenyl-arylene).[1]
-
Why: The slight polarity of the 5% phenyl group engages in
interactions with the chlorophenoxy ring, improving peak shape and separating it from the unreacted 4-chlorophenol precursor.[1]
Inlet Dynamics: Split vs. Splitless
-
Trace Analysis (Environmental/Residue): Use Splitless mode (purge time 0.75 min) to maximize sensitivity.
-
Process Control (Purity Assay): Use Split mode (50:1 or 100:1). This prevents column overload, as the tert-butyl group can cause significant fronting at high concentrations.[1]
Mass Spectrometry: Fragmentation Physics
The Electron Ionization (EI) at 70 eV induces specific bond ruptures used for identification.
-
Primary Cleavage (
-cleavage): The bond between the carbonyl carbon and the tert-butyl group is weak.[1] This yields the tert-butyl cation (m/z 57 ), often the base peak.[1] -
Ether Cleavage: The C-O bond breaks to release the stable 4-chlorophenoxy ion (m/z 127 for ³⁵Cl, 129 for ³⁷Cl).[1]
-
Diagnostic Ion: The rearrangement ion [Cl-Ph-O-CH₂]⁺ appears at m/z 141 .[1]
Experimental Protocol
Instrumentation Setup
-
GC System: Agilent 7890B / 8890 (or equivalent).
-
MS Detector: Single Quadrupole (5977B) with Extractor Source.
-
Autosampler: Liquid injection enabled.
GC Parameters
| Parameter | Setting | Rationale |
| Column | 30 m × 0.25 mm × 0.25 µm (5% Phenyl) | Optimal resolution/capacity balance.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during temp ramp. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Vol | 1.0 µL | Standard volume to prevent backflash. |
| Oven Program | Initial: 60°C (Hold 1 min)Ramp: 20°C/min to 280°CFinal: 280°C (Hold 3 min) | Fast ramp prevents band broadening; starts low to focus solvent. |
MS Acquisition Parameters[1][2]
-
Source Temp: 230°C (Standard) or 250°C (if analyzing dirty process streams).
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Solvent Delay: 3.5 minutes (Adjust based on solvent; protect filament).
-
Scan Mode:
-
Full Scan: 40–350 amu (For identification).
-
SIM (Selected Ion Monitoring): For quantitation (see Table 4.4).
-
Target Ions for SIM (Quantitation)
| Ion Type | m/z | Dwell Time | Purpose |
| Quantifier | 127.0 | 50 ms | Characteristic chlorophenoxy fragment (High specificity).[1] |
| Qualifier 1 | 129.0 | 50 ms | Chlorine isotope confirmation (³⁷Cl). Ratio ~32%. |
| Qualifier 2 | 57.1 | 25 ms | tert-butyl group (High abundance, low specificity).[1] |
| Qualifier 3 | 141.0 | 50 ms | [Cl-Ph-O-CH₂]⁺ structural confirmation.[1] |
Workflow & Logic Visualization
The following diagram illustrates the synthesis context and the analytical decision tree.
Caption: Synthesis pathway of Triadimefon showing the target intermediate and the associated analytical workflow.
Self-Validating Quality Assurance (Trustworthiness)[1]
To ensure the method is performing correctly, implement these system suitability tests (SST) before every batch:
-
Isotopic Ratio Check:
-
Calculate the ratio of m/z 129 to m/z 127.
-
Acceptance Criteria: The ratio must be 32% ± 3% .
-
Failure Mode: If the ratio deviates, it indicates co-elution with a non-chlorinated interference or detector saturation.[1]
-
-
Inertness Check (Tail Factor):
-
Measure the asymmetry factor (
) of the target peak. -
Acceptance Criteria:
. -
Failure Mode: Tailing > 1.2 indicates dirty inlet liner or column activity (active sites reacting with the ether oxygen). Action: Change liner/trim column.
-
-
Retention Time Locking (RTL):
Sample Preparation (Standard Protocol)
For Reaction Mixtures (Process Control)
-
Aliquot: Take 100 µL of reaction mix.
-
Quench/Dilute: Dilute into 9.9 mL of Ethyl Acetate (or Methanol).
-
Filter: Pass through a 0.22 µm PTFE syringe filter to remove salts (NaBr).
-
Vial: Transfer to GC vial.
For Aqueous Environmental Samples (Trace)
-
Extraction: Adjust 100 mL water sample to pH 7.
-
LLE: Extract with 3 × 10 mL Dichloromethane (DCM).
-
Concentration: Combine organic layers, dry over Na₂SO₄, and evaporate to dryness under Nitrogen.
-
Reconstitution: Reconstitute in 1.0 mL Ethyl Acetate.
References
-
Rouchaud, J., & Meyer, J. (1982).[1] Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116.[1]
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. [1]
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI).
-
PubChem. (2025).[2][3] Compound Summary: Triadimefon (Related Structure). National Library of Medicine.
Sources
Application Note: Scalable Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Executive Summary
This application note details the robust, scalable manufacturing protocol for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 38083-17-9), a critical "ether ketone" intermediate used in the synthesis of azole antifungals (e.g., Climbazole) and fungicides (e.g., Triadimefon).[1][2]
Moving beyond standard literature methods, this guide focuses on a Phase Transfer Catalysis (PTC) route in toluene. This approach is superior to traditional acetone/carbonate methods for scale-up due to improved volumetric productivity, easier salt removal, and simplified solvent recovery.[1][2]
Key Performance Indicators (KPIs):
-
Target Yield: >90% (Isolated)
-
Target Purity: >99.0% (HPLC/GC)
-
Critical Quality Attribute (CQA): Residual 4-chlorophenol < 0.1%
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis is a Williamson ether synthesis involving the O-alkylation of sodium 4-chlorophenoxide with 1-chloro-3,3-dimethylbutan-2-one (Monochloropinacolone).[1][2]
Reaction Scheme:
Mechanistic Insights for Scale-Up
-
Nucleophilicity vs. Basicity: The phenoxide ion is an ambident nucleophile.[1] While C-alkylation is possible, O-alkylation is kinetically favored in aprotic or PTC conditions.[1][2]
-
The Role of Water: Water is a byproduct of phenoxide formation.[1] If not removed or managed, it can hydrolyze the highly reactive
-chloroketone starting material into the corresponding -hydroxy ketone, reducing yield.[1][2] -
Phase Transfer Catalysis: In a Toluene/Solid Base or Toluene/Aqueous Base system, the phenoxide resides in the inorganic phase/interface. A quaternary ammonium salt (e.g., TBAB) transports the phenoxide into the organic phase, reacting rapidly with the lipophilic chloroketone.
Visualized Pathway (DOT)[3]
Caption: Figure 1. Reaction pathway highlighting the PTC-mediated SN2 substitution and critical hydrolysis side-reaction.[1][2]
Process Safety & Hazard Analysis
| Hazard Class | Component | Risk Description | Mitigation |
| Corrosive/Toxic | 4-Chlorophenol | Causes severe skin burns; systemic toxicity.[1][2] | Full PPE (Tyvek, Nitrile). Charge as solid or melt (mp 43°C) via closed system.[1] |
| Lachrymator | Monochloropinacolone | Highly irritating to eyes/respiratory tract.[1] | Use scrubber on reactor vent.[1] Handle only in fume hood or closed reactor. |
| Thermal | Reaction Mass | Exothermic alkylation.[1] | Controlled addition of chloroketone.[1] Active cooling jacket required.[1] |
| Environmental | Product/Residues | Very toxic to aquatic life (H410).[3][4] | All aqueous waste must be incinerated or treated; do not discharge to sewer.[1] |
Scale-Up Protocol
Equipment Requirements
-
Reactor: Glass-lined or Stainless Steel (SS316) reactor with reflux condenser and Dean-Stark trap (optional but recommended for water removal).
-
Agitation: High-shear impeller (e.g., pitched blade turbine) essential for biphasic PTC efficiency.[1][2]
-
Temperature Control: Oil/Steam jacket capable of 120°C and cooling to 20°C.[1]
Step-by-Step Methodology (1 kg Basis)
Step 1: Phenoxide Formation & Drying[1]
-
Charge Toluene (3.0 L) and 4-Chlorophenol (500 g, 3.89 mol) to the reactor.
-
Agitate at 150 RPM until dissolved.
-
Add Sodium Hydroxide (solid microbeads or 50% aq. solution) (163 g NaOH solid, 4.08 mol, 1.05 eq).
-
Note: If using 50% aq.[1] NaOH, you must perform an azeotropic distillation to remove the bulk of the water before adding the ketone, or yield will suffer.
-
-
Heat to reflux (approx. 110°C) and remove water via Dean-Stark if using aqueous base. If using solid base, stir at 80°C for 1 hour to form the salt.
Step 2: Alkylation (The Critical Step)
-
Cool the mixture to 80-85°C.
-
Add Phase Transfer Catalyst: Tetrabutylammonium Bromide (TBAB) (12.5 g, 2.5 wt% of phenol).[1]
-
Charge 1-Chloro-3,3-dimethylbutan-2-one (550 g, 4.09 mol, 1.05 eq) slowly via addition funnel/dosing pump over 60 minutes.
-
Control: Maintain internal temperature < 95°C. The reaction is exothermic.[1]
-
-
Heat to 100-105°C (mild reflux) and hold for 4–6 hours.
-
IPC (In-Process Control): Sample organic phase for HPLC. Target: < 1.0% unreacted 4-chlorophenol.[1][2]
Step 3: Workup & Purification[2][5]
-
Cool reaction mass to 40°C.
-
Add Water (1.5 L) to dissolve inorganic salts (NaCl). Agitate for 15 mins, then settle.
-
Separate phases. Send lower aqueous layer to waste treatment.[1]
-
Wash organic layer with 5% NaOH (500 mL) to remove residual unreacted phenol (Critical for purity).[1]
-
Wash organic layer with Water (500 mL) until pH is neutral (7-8).
-
Distillation: Strip Toluene under reduced pressure (50-60°C, 100 mbar) to concentrate to approx. 30% volume.
-
Crystallization:
-
Filtration: Filter the solids. Wash cake with cold Toluene (200 mL) or Hexane.
-
Drying: Vacuum dry at 45°C.
Process Flow Diagram (DOT)
Caption: Figure 2.[1][2][7] Process flow diagram illustrating the unit operations from charging to isolation.
Analytical Controls & Self-Validation
To ensure the protocol is self-validating, the following analytical methods must be established before scale-up.
HPLC Method (Purity & Assay)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 220 nm (absorption of chlorophenoxy group).[1]
-
Retention Times (Approx):
-
Acceptance Criteria: Product Area% > 99.0%; Phenol < 0.1%.[1]
Visual Checks (Simple Validation)
-
Reaction Completion: The organic layer should turn from dark brown (phenoxide oxidation) to a lighter amber/yellow as the phenoxide is consumed.[1]
-
Wash Efficiency: The 5% NaOH wash should be slightly yellow (removing phenol).[1] The final water wash must be colorless and pH neutral.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of chloroketone. | Ensure system is dry before ketone addition.[1] Check water content in Toluene (KF < 0.1%). |
| High Phenol Impurity | Stoichiometry off or poor washing.[1][8] | Ensure 1.05 eq of ketone is used.[1] Increase efficiency of the 5% NaOH wash step. |
| Slow Reaction | Inactive PTC or poor agitation.[1] | Verify agitation creates a good emulsion.[1] Check TBAB quality (hygroscopic). |
| Product Oiling Out | Residual solvent or impurities.[1][5] | Ensure crystallization is done slowly.[1] Seed with pure crystals at 35°C. |
References
-
Preparation of this compound. PrepChem. Retrieved from [Link]
-
Synthesis method of climbazole. Patent CN100532366C.[1] Google Patents.[1] Retrieved from
-
Preparation method of high-purity climbazole. Patent CN107501189A.[1][2] Google Patents.[1] Retrieved from
-
PubChem Compound Summary for CID 37907, Climbazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]
- 7. 1-(4-Clorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butan… [cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Solvent selection for etherification reactions yielding 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Application Note: Solvent Selection & Process Optimization for the Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Part 1: Executive Summary & Reaction Scope
The synthesis of This compound (CAS: 66603-10-9) is a critical etherification step in the manufacturing of triazole fungicides (e.g., Triadimefon) and imidazole antimycotics (e.g., Climbazole).[1] The reaction typically involves the nucleophilic substitution (
While the Williamson ether synthesis is a textbook reaction, the specific steric and electronic environment of the tert-butyl ketone moiety requires precise solvent selection to maximize yield and suppress side reactions such as the Favorskii rearrangement or epoxy ether formation .[1] This guide outlines the mechanistic rationale for solvent choice and provides validated protocols for both laboratory and industrial scales.[1]
Part 2: Mechanistic Considerations & Solvent Logic
The Reaction Mechanism ( )
The reaction proceeds via the attack of the 4-chlorophenoxide anion on the
-
Nucleophile: 4-Chlorophenoxide (Ambient nucleophile, but O-alkylation is favored over C-alkylation in polar aprotic conditions).[1]
-
Electrophile: 1-Chloro-3,3-dimethylbutan-2-one.[1][2] The adjacent carbonyl activates the C-Cl bond for substitution, but the bulky tert-butyl group protects the carbonyl from direct nucleophilic attack, reducing the risk of 1,2-addition.[1]
Critical Side Reaction Risks
-
Favorskii Rearrangement: In the presence of strong bases (e.g., alkoxides like NaOMe) and polar protic solvents,
-halo ketones can rearrange to form esters.[3] The steric bulk of the tert-butyl group mitigates this, but it remains a risk if reaction conditions are too harsh ( , high T). -
Hydrolysis: The C-Cl bond is labile; water in the solvent can lead to the formation of the
-hydroxy ketone, reducing yield.[1]
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Suitability | Rationale |
| Polar Aprotic (Ketones) | Acetone / MEK | High (Lab/Pilot) | Recommended. Excellent solubility for reagents; moderate boiling point allows thermal control; easy removal.[1] Best with weak bases ( |
| Non-Polar Aromatic | Toluene | High (Industrial) | Standard for Scale. Requires Phase Transfer Catalyst (PTC) or pre-formed phenoxide salt.[1] Allows azeotropic water removal.[1] |
| Polar Aprotic (Amides) | DMF / NMP | Medium | Fast reaction rates due to cation solvation, but difficult aqueous workup and high boiling point make product isolation energy-intensive.[1] |
| Polar Protic | Methanol / Ethanol | Low | Risk of solvolysis and Favorskii rearrangement.[1] Only viable if using Sodium Ethoxide/Methoxide carefully.[1] |
Part 3: Decision Pathways & Workflow
The following diagram illustrates the decision logic for solvent selection based on operational scale and purity requirements.
Figure 1: Decision tree for selecting the optimal solvent system based on production scale.
Part 4: Validated Experimental Protocols
Protocol A: High-Purity Method (Acetone/Carbonate)
Best for laboratory synthesis, medicinal chemistry, and initial scale-up.[1]
Reagents:
-
1-Chloro-3,3-dimethylbutan-2-one (1.05 eq)[1]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Potassium Iodide (KI) (0.05 eq - Catalyst)[1]
-
Solvent: Acetone (Reagent Grade, <0.5% water)
Procedure:
-
Charge: To a clean, dry 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Chlorophenol and Acetone (5-10 volumes).
-
Base Addition: Add Potassium Carbonate and KI while stirring. The mixture will form a suspension.[1]
-
Heating: Heat the mixture to reflux (
) for 30 minutes to generate the phenoxide in situ. -
Addition: Dropwise add 1-Chloro-3,3-dimethylbutan-2-one over 30-60 minutes. Note: Exothermic reaction.[1]
-
Reaction: Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from hexane/isopropanol or used directly if purity >95%.[1]
Why this works: Acetone is polar enough to dissolve the phenoxide intermediate but does not solvate the carbonate anion strongly, making the "naked" carbonate a more effective base. KI acts as a Finkelstein catalyst, converting the chloro-ketone to the more reactive iodo-ketone in situ.[1]
Protocol B: Industrial Phase-Transfer Method (Toluene/NaOH)
Best for large-scale manufacturing to minimize solvent costs and simplify salt removal.[1]
Reagents:
-
4-Chlorophenol (1.0 eq)[1]
-
1-Chloro-3,3-dimethylbutan-2-one (1.05 eq)[1]
-
Sodium Hydroxide (NaOH), 30% aqueous solution (1.2 eq)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.02 eq)[1]
-
Solvent: Toluene
Procedure:
-
Charge: Load Toluene and 4-Chlorophenol into the reactor.
-
Salt Formation: Add NaOH (aq) .[1] Stir for 30 mins. Optional: Reflux with a Dean-Stark trap to remove water if anhydrous conditions are strictly required, though PTC tolerates water.[1]
-
Catalyst: Add TBAB .[1]
-
Reaction: Heat to
. Add 1-Chloro-3,3-dimethylbutan-2-one slowly. -
Agitation: Maintain vigorous stirring (critical for biphasic reactions) for 6-8 hours.
-
Workup: Stop heating. Add water to dissolve inorganic salts.[1] Separate the phases.
-
Wash: Wash the organic (Toluene) layer with dilute NaOH (to remove unreacted phenol) and then water/brine.
-
Isolation: Distill off Toluene to recover the product oil/solid.[1]
Why this works: Toluene is cheap and forms a distinct phase from the aqueous base.[1] The PTC (TBAB) shuttles the phenoxide anion into the organic phase where it reacts rapidly with the chloroketone.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis | Ensure reagents are dry. If using Acetone, add molecular sieves. Increase reaction time. |
| Impurity: Dimerization | Self-condensation of ketone | Lower the reaction temperature; ensure slow addition of the chloroketone.[1] |
| Impurity: Ester | Favorskii Rearrangement | System is too basic.[1] Switch from NaOH/Alkoxide to |
| Color (Darkening) | Oxidation of Phenol | Perform reaction under Nitrogen ( |
References
-
Preparation of Triadimefon Intermediate. PrepChem. Detailed synthesis of this compound using toluene.
-
Williamson Ether Synthesis Mechanism.Master Organic Chemistry. Comprehensive guide to
kinetics and solvent effects. -
Synthesis of Climbazole. Google Patents (CN100532366C).[1] Describes the industrial use of toluene and imidazole in subsequent steps, validating solvent compatibility.
-
Favorskii Rearrangement Risks.Wikipedia. Mechanistic overview of
-halo ketone rearrangement in basic media. [1] -
1-Chloro-3,3-dimethylbutan-2-one Properties. PubChem. Chemical and physical data for the starting material.[1][5][6] [1]
Sources
- 1. 1-Chloropinacolone | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-chloro-3,3-dimethylbutan-2-one - ChemInfo Public [recherche.chemikalieninfo.de]
- 3. drhnsp.org [drhnsp.org]
- 4. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Product (B) formed in the following reaction is: [Image of a chemical re.. [askfilo.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions regarding the purification of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, specifically focusing on the removal of unreacted 4-chlorophenol. The synthesis of this target molecule, a classic example of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.[1] A common challenge in this process is the removal of excess or unreacted phenolic starting material from the desired ether product. This guide offers field-proven protocols and explains the chemical principles behind them to ensure the highest purity of your final compound.
Comparative Physicochemical Properties
A successful purification strategy relies on exploiting the differences in the physical and chemical properties between the product and the contaminant. The key distinction here is the acidic proton of the phenolic hydroxyl group in 4-chlorophenol, which is absent in the neutral ether product.
| Property | 4-Chlorophenol (Starting Material) | This compound (Product) | Rationale for Separation |
| Molecular Formula | C₆H₅ClO | C₁₂H₁₅ClO₂ | - |
| Molar Mass | 128.56 g/mol [2] | 226.70 g/mol | - |
| Acidity (pKa) | ~9.4[2][3][4] | Not acidic | The significant acidity of 4-chlorophenol allows for its conversion to a water-soluble salt with a base, the cornerstone of the primary purification method. |
| Boiling Point | ~220 °C[2][4][5] | Expected to be significantly higher | The boiling point difference allows for separation by distillation, though this is often less practical for high-boiling compounds. |
| Melting Point | ~43 °C[2][6] | Not readily available; likely a liquid or low-melting solid | - |
| Solubility | Moderately soluble in water (27 g/L); very soluble in organic solvents like ether and ethanol.[2][7][8] | Insoluble in water; soluble in common organic solvents. | The product's insolubility in water is critical for effective liquid-liquid extraction. |
| Polarity | Moderately Polar | Less Polar | The polarity difference is the basis for separation by column chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most efficient and scalable method to remove unreacted 4-chlorophenol?
The most robust and widely used method is a liquid-liquid extraction using a dilute aqueous base , such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This technique is highly efficient, cost-effective, and easily scalable from milligrams to kilograms.
Q2: What is the chemical principle behind the basic extraction method?
This method leverages the acidic nature of the phenol. 4-Chlorophenol, with a pKa of approximately 9.4, is acidic enough to be deprotonated by a moderately strong base like sodium hydroxide.[2][3][4] This reaction converts the neutral, organic-soluble phenol into its corresponding sodium salt, sodium 4-chlorophenoxide. This salt is ionic and therefore highly soluble in the aqueous phase. Your ether product, lacking an acidic proton, remains neutral and stays dissolved in the organic solvent.
Caption: Step-by-step workflow for basic liquid-liquid extraction.
Q4: I'm seeing a thick, stable emulsion at the interface. What should I do?
Emulsion formation is a common issue, especially when using chlorinated solvents or when the concentration of materials is high.
-
Troubleshooting Steps:
-
Be Patient: Allow the funnel to sit undisturbed for a longer period (15-30 minutes).
-
Add Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Q5: Are there alternative methods if the extraction doesn't provide sufficient purity?
Yes. If trace amounts of 4-chlorophenol remain, or if other impurities are present, column chromatography is the next logical step.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel). 4-Chlorophenol is more polar than the ether product due to its hydroxyl group.
-
Implementation:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if needed.
-
Elution Order: The less polar product, this compound, will elute from the column first, followed by the more polar 4-chlorophenol.
-
Q6: How can I definitively confirm that all the 4-chlorophenol has been removed?
Visual inspection is not enough. You must use analytical techniques to confirm purity.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude starting material, your purified product, and a co-spot (both starting material and product on the same lane) on a TLC plate. The absence of the 4-chlorophenol spot in your purified product lane indicates successful removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of 4-chlorophenol will have a distinct chemical shift and splitting pattern compared to the 4-chlorophenoxy group in your product. The disappearance of the phenolic -OH proton signal is also a key indicator.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard. Develop a method that gives a good separation between the starting material and the product peaks.
References
- Solubility of 4-chlorophenol (C6H5ClO). (n.d.). Solubility of Things.
-
4-Chlorophenol | C6H4ClOH | CID 4684. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
4-Chlorophenol. (2023, December 28). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
4-Chlorophénol. (2022, Mars 1). In Wikipédia. Retrieved February 25, 2026, from [Link]
-
Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]
-
4-chlorophenol. (n.d.). Stenutz. Retrieved February 25, 2026, from [Link]
-
Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. (2022, June). NCBI Bookshelf. Retrieved February 25, 2026, from [Link]
-
Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]
-
Climbazole (Ref: 106162). (2026, February 4). AERU. Retrieved February 25, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). UMass Lowell. Retrieved February 25, 2026, from [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Williamson ether synthesis. (2024, January 23). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
- CN100532366C - Synthesis method of climbazole. (n.d.). Google Patents.
- Method for removing phenol in ethylene glycol phenyl ether refining course. (n.d.). Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 25, 2026, from [Link]
-
Climbazole | C15H17ClN2O2 | CID 37907. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
p-Chlorophenol, 98% 106-48-9 India. (n.d.). Ottokemi. Retrieved February 25, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Retrieved February 25, 2026, from [Link]
-
Phenol ether. (2023, November 29). In Wikipedia. Retrieved February 25, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophénol — Wikipédia [fr.wikipedia.org]
- 5. accustandard.com [accustandard.com]
- 6. 4-chlorophenol [stenutz.eu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 106-48-9: 4-Chlorophenol | CymitQuimica [cymitquimica.com]
Addressing thermal degradation of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one during distillation
Welcome to the technical support center for the purification of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal degradation of this compound during distillation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target molecule.
Introduction: Understanding the Challenge
This compound is an α-chloro ketone with a phenoxy ether linkage. This combination of functional groups makes the molecule susceptible to thermal degradation at elevated temperatures, which can lead to reduced yields, impurity formation, and discoloration of the final product. The primary degradation pathways of concern during distillation are:
-
Dehydrohalogenation: Elimination of hydrogen chloride (HCl) from the α-chloro ketone moiety can lead to the formation of unsaturated byproducts, which may polymerize or undergo further reactions.
-
Favorskii Rearrangement: In the presence of any basic species, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.
-
Homolytic Cleavage: At high temperatures, the chlorophenoxy ether linkage can undergo homolytic cleavage, generating highly reactive radical species that can lead to a cascade of undesirable side reactions and the formation of colored impurities.[1][2]
This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways and achieve a high-purity product.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the distillation of this compound in a question-and-answer format.
Q1: My distillate is yellow/brown. What is causing the color formation and how can I prevent it?
A1: Color formation during the distillation of this compound is a common indicator of thermal degradation. The discoloration is often due to the formation of conjugated systems or radical-induced polymerization of degradation byproducts.
Immediate Troubleshooting Steps:
-
Reduce Distillation Temperature: The most critical factor is the temperature of the distillation pot. High temperatures accelerate all degradation pathways. The most effective way to reduce the distillation temperature is by performing the distillation under vacuum.[3]
-
Minimize Residence Time: Prolonged exposure to high temperatures, even under vacuum, can lead to degradation. Aim for a rapid distillation.
-
Ensure an Inert Atmosphere: The presence of oxygen can promote oxidative degradation and the formation of colored impurities. Ensure your distillation setup is leak-free and consider purging the system with an inert gas like nitrogen or argon before starting the distillation.
Advanced Solutions:
-
Use of Stabilizers: The addition of a small amount of a high-boiling point antioxidant or radical scavenger to the distillation pot can inhibit polymerization and radical-mediated decomposition.[4][5]
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) or Propyl Gallate are effective radical scavengers.[5][6][7] A concentration of 0.01-0.1% (w/w) is a good starting point.
-
Phenothiazine: This is another effective polymerization inhibitor, particularly for vinyl monomers, and can be considered if unsaturated byproducts are suspected.[8]
-
dot
Caption: Troubleshooting workflow for color formation.
Q2: My distillation yield is low, and I have a significant amount of high-boiling residue. What is happening?
A2: A low yield of distilled product accompanied by a large volume of viscous or solid residue strongly suggests that your compound is degrading and/or polymerizing in the distillation pot.
Immediate Troubleshooting Steps:
-
Confirm Vacuum Integrity: A poor vacuum will result in a higher boiling point, leading to increased thermal stress on your compound. Check all seals, joints, and tubing for leaks.[9]
-
Optimize Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Hot spots can cause localized overheating and significant degradation.
-
Analyze the Residue: If possible, obtain an analytical sample of the residue. Techniques like NMR or mass spectrometry can help identify the degradation products and confirm the degradation pathway.
Advanced Solutions:
-
Fractional Distillation under High Vacuum: If your crude material contains non-volatile impurities, a fractional distillation setup with a short packed column can help separate your product from these impurities at a lower temperature.
-
Alternative Purification Methods: If thermal degradation is unavoidable even under high vacuum, consider alternative purification techniques that do not involve heating, such as:
-
Crystallization: If your compound is a solid at room temperature, crystallization from an appropriate solvent system can be a highly effective and gentle purification method.
-
Column Chromatography: For smaller scales, flash column chromatography on silica gel can be used to purify the compound at room temperature.
-
Q3: I suspect I am forming byproducts. How can I identify them and what are they likely to be?
A3: The most likely byproducts arise from the dehydrohalogenation of the α-chloro ketone and cleavage of the phenoxy ether.
Likely Byproducts:
-
Unsaturated Ketone: From dehydrohalogenation.
-
4-Chlorophenol: From cleavage of the ether linkage.[10]
-
Pinacolone: If the ether linkage is cleaved.
-
Favorskii Rearrangement Products: If basic impurities are present.
Analytical Methods for Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying volatile byproducts. The mass spectra of the separated components can be compared to library data for tentative identification.[11]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the starting material from less volatile byproducts. A diode array detector (DAD) or UV detector can provide initial information about the nature of the impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude distillate or residue can provide structural information about the major impurities present.
dot
Sources
- 1. Formation of Chlorotriophenoxy Radicals from Complete Series Reactions of Chlorotriophenols with H and OH Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extraktlab.com [extraktlab.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is Propyl Gallate used for? [synapse.patsnap.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beakerandwrench.com [beakerandwrench.com]
- 10. fluoryx.com [fluoryx.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Resolving solubility issues of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one in aqueous media
Topic: Resolving solubility issues of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one Content Type: Technical Support Center Guide
Subject: this compound (CAS 24473-06-1)[1]
Critical Identification & Properties
⚠️ IMPORTANT PRE-CHECK: Before proceeding, verify your compound's structure. The name This compound refers to the chlorophenoxy ketone intermediate (CAS 24473-06-1).[1]
-
If your molecule contains an imidazole ring, you are working with Climbazole .[2]
-
If your molecule contains a triazole ring, you are working with Triadimefon .
-
Note: This guide focuses on the specific ketone intermediate you requested, which lacks these polar heterocycles, making it significantly more lipophilic and difficult to dissolve in aqueous media than its fungicidal derivatives.
Physicochemical Profile
| Property | Value / Description | Implication for Handling |
| Water Solubility | < 0.1 mg/L (Practically Insoluble) | Do not attempt to dissolve directly in water or buffer.[1] |
| LogP (Est.) | ~3.5 – 4.2 | Highly lipophilic; partitions rapidly into plastics and lipid membranes. |
| DMSO Solubility | > 50 mg/mL | Preferred solvent for stock solutions. |
| Ethanol Solubility | > 20 mg/mL | Good alternative, but evaporation can alter concentration. |
| Molecular Weight | 226.7 g/mol | Useful for molarity calculations. |
Standard Operating Procedures (SOPs)
Module A: Preparation of Stock Solutions
Objective: Create a stable, concentrated stock for long-term storage.
The "Golden Rule" of Hydrophobes: Always dissolve the solid completely in a high-dielectric organic solvent before any contact with water.[1]
Protocol:
-
Weighing: Weigh the target mass of this compound into a glass vial (avoid polystyrene, which lipophiles can leach).
-
Solvent Addition: Add 100% Anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .
-
Why DMSO? It has high solubilizing power and low volatility.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Hold the vial up to a light source. The solution must be crystal clear with no refraction lines (schlieren patterns) indicating undissolved oil.
Module B: Aqueous Dilution (The "Solvent Shift" Method)
Objective: Dilute the stock into culture media or buffer without precipitation.
The Challenge: Adding water to the stock reduces the solvent's solubilizing power logarithmically, causing "flash precipitation" or "oiling out."
Protocol:
-
Prepare the Aqueous Phase: Pre-warm your culture media or buffer to 37°C.
-
Vortex-Injection Technique:
-
Set the aqueous tube on a vortex mixer at medium speed.
-
Slowly inject the DMSO stock into the center of the vortex.
-
Crucial: Do not touch the pipette tip to the aqueous wall; this causes local high concentrations and immediate crystallization.
-
-
Limit the Solvent: Keep the final DMSO concentration ≤ 0.1% (v/v) for cell culture or ≤ 1% (v/v) for chemical assays.
-
Example: To make 10 mL of assay buffer, add 10 µL of stock.
-
Troubleshooting & FAQs
Q1: My solution turns cloudy immediately upon dilution. Why?
Diagnosis: You have exceeded the intrinsic solubility limit of the compound in the water/DMSO mixture. The cloudiness is a suspension of micro-crystals or oil droplets (Oiling Out).
Corrective Action:
-
Reduce Concentration: Your final target concentration is likely too high for a simple binary mixture.
-
Use a Surfactant: Pre-dissolve the compound in DMSO containing 0.5% Tween 80 . The surfactant forms micelles that encapsulate the lipophilic ketone upon dilution.
-
Switch to Cyclodextrins (See Module C below).
Q2: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats.
-
Pros: Ethanol is easier to remove by evaporation.
-
Cons: Ethanol is more volatile, leading to concentration drift in stored stocks. It is also less effective at solubilizing this specific ketone than DMSO.
-
Limit: Ethanol is generally more cytotoxic than DMSO; keep final concentrations < 0.5%.
Q3: The compound is sticking to my pipette tips/tubes.
Diagnosis: Due to its high LogP, the molecule is adsorbing to the hydrophobic plastic surfaces (polypropylene). Solution:
-
Use Low-Retention pipette tips.[1]
-
Use Glass vials/tubes whenever possible for the concentrated stock.
-
Pre-saturate tips by pipetting the solution up and down 3 times before the final transfer.
Advanced Formulation: Cyclodextrin Complexation
If simple dilution fails (cloudiness persists), you must use a carrier system. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for increasing the aqueous solubility of lipophilic ketones.[1]
Mechanism: The hydrophobic chlorophenoxy tail inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex dissolved.
Protocol: HP-β-CD Formulation
-
Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
Solvent Shift:
-
Add your compound stock (in DMSO/Ethanol) to the 20% HP-β-CD solution.[1]
-
Ratio: Ensure the molar ratio of Cyclodextrin:Compound is at least 5:1 (excess cyclodextrin is required).
-
-
Equilibration: Shake or rotate at room temperature for 30–60 minutes. The solution should remain clear.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for solubilizing high-LogP ketones in aqueous media.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90518, 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone.[1] Retrieved from [Link][1]
- Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual reference for Protocol C).
Sources
Validation & Comparative
FTIR characteristic peaks for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one identification
This guide outlines the FTIR characterization of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one (hereafter referred to as Cl-Pinalol Ether or the Target Intermediate ). This molecule is a critical intermediate in the synthesis of triazole fungicides like Triadimefon.
The following protocol is designed for Quality Control (QC) and Process Development scientists requiring rapid, non-destructive identification of this intermediate during synthesis.
Executive Summary & Chemical Context
Objective: To validate the identity of this compound and differentiate it from its starting materials (4-Chlorophenol) and downstream products (Triadimefon).
The Challenge: In fungicide synthesis, the alkylation of 4-chlorophenol with chloropinacolone is the rate-determining step. Incomplete reaction leaves residual phenol (poisonous to downstream catalysts), while over-reaction or degradation can lead to side products. FTIR offers the fastest method to monitor the formation of the Ether linkage and the disappearance of the Phenolic Hydroxyl .
Structural Breakdown for Spectroscopy
-
Core A: Para-Chlorophenoxy moiety (Aromatic signals, Ar-O-C stretch).
-
Core B: Pinacolone moiety (Tert-butyl group, Ketone C=O).[1]
-
Linkage: Alpha-Phenoxy Ketone (Unique electronic environment affecting C=O shift).
Comparative Spectral Analysis (The "Fingerprint" Strategy)
This section compares the Target Intermediate against its primary "Alternatives"—the starting material and the final product.
Table 1: Critical Peak Assignments & Shift Logic
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Logic (Causality) |
| Ketone (C=O) | Stretching | 1720 – 1735 | Strong | Primary ID. The electronegative oxygen at the |
| Ether (Ar-O-R) | Asym. Stretch | 1230 – 1250 | Strong | Confirmation. Indicates successful coupling of phenol to the alkyl chain. Distinguishes from simple aliphatic ketones. |
| Aromatic Ring | C=C Stretch | 1585 – 1600 | Medium | Characteristic of the benzene ring. Often appears as a doublet with ~1490 cm⁻¹. |
| Para-Substitution | C-H OOP Bending | 815 – 840 | Strong | Isomer Check. Specific to para-substituted benzenes. Ortho/meta isomers would shift this significantly. |
| t-Butyl Group | C-H Bending | 1365 & 1395 | Medium | "Split Peak" . The gem-dimethyl effect of the tert-butyl group creates a distinct doublet, confirming the pinacolone backbone. |
| Aryl-Chloride | C-Cl Stretch | 1085 – 1095 | Med/Weak | Consistent with chlorinated aromatics; less diagnostic than the ether/ketone peaks but necessary for full validation. |
Table 2: Differentiation Matrix (Impurity Detection)
| Compound | Key Distinguishing Feature (FTIR) | Status |
| Target Intermediate | (+) 1725 cm⁻¹ (C=O) , (+) 1240 cm⁻¹ (Ether) , (-) No OH | Pass |
| 4-Chlorophenol (Precursor 1) | (+) 3200-3500 cm⁻¹ (Broad OH) , (-) No C=O | Fail (Incomplete Reaction) |
| Chloropinacolone (Precursor 2) | (+) 1715 cm⁻¹ (C=O), (-) No Aromatic C=C , (-) No 1240 Ether | Fail (Excess Reagent) |
| Triadimefon (Downstream) | (+) 1270 cm⁻¹ (Triazole ring), (+) C=N stretches | Fail (Process Drift) |
Experimental Protocol (Self-Validating System)
To ensure Trustworthiness and reproducibility, follow this standardized ATR-FTIR workflow.
A. Sample Preparation[2]
-
State: The target is typically a crystalline solid (MP ~65-70°C) or a viscous oil if slightly impure.
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the OH region (crucial for detecting unreacted phenol).
-
Crystal: Diamond or ZnSe.
B. The "Traffic Light" Validation Workflow
Use this logic gate to interpret spectra in real-time.
Figure 1: Decision Logic for Spectral Validation. This flowchart acts as a self-validating mechanism for QC operators.
Mechanistic Insight & Synthesis Pathway
Understanding where this molecule sits in the process explains why the spectrum changes.
Figure 2: Synthesis context. The Target is the bridge between the phenolic starting material and the final triazole fungicide.
Technical Discussion: Why these peaks?
The Carbonyl Shift (1725 cm⁻¹)
In standard pinacolone (3,3-dimethylbutan-2-one), the C=O stretch is typically 1715 cm⁻¹ . However, in the target molecule, the introduction of the phenoxy group at the
The Ether "Fingerprint" (1240 cm⁻¹)
The Ar-O-CH₂ linkage is the most definitive feature. While C=O confirms the ketone, the 1240 cm⁻¹ band (Asymmetric C-O-C stretch) confirms the connection between the aromatic ring and the ketone backbone. If this peak is weak or missing, the reaction has not proceeded, even if aromatic and ketone peaks are present independently (e.g., in a physical mixture).
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Chlorophenol. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group assignments: Aryl Alkyl Ethers and Ketones).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for specific t-butyl doublet and alpha-halogen/oxygen shifts).
-
PubChem. Compound Summary: this compound (Related Analog Data).[2] National Library of Medicine. Available at: [Link]
Sources
A Comparative Analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one and its Chlorinated Analogs: A Guide for Researchers
In the landscape of agrochemical and pharmaceutical research, the quest for novel bioactive scaffolds is perpetual. The α-aryloxy ketone moiety, in particular, has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive comparative analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one and its chlorinated analogs, offering insights into their synthesis, structural characteristics, and potential as fungicides or herbicides. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.
Introduction: The Potential of α-Aryloxy Ketones
This compound serves as a foundational structure in the exploration of new bioactive compounds. Its core components—a 4-chlorophenoxy group, a sterically hindered t-butyl ketone, and a reactive α-carbon—provide a rich template for chemical modification. The introduction of chlorine atoms at the α-position is a common strategy in medicinal and agricultural chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic character, which in turn can significantly influence biological activity. This guide will systematically explore the impact of mono-, di-, and trichlorination on the parent compound.
Synthesis and Structural Elucidation
The synthesis of the parent compound and its chlorinated analogs can be achieved through established chemical transformations. Understanding the synthetic pathways is crucial for the generation of these molecules for further study and for the potential scale-up of promising candidates.
General Synthetic Pathway
The synthesis of this compound and its chlorinated analogs can be conceptualized through the following workflow:
Figure 1: General synthetic workflow for the parent compound and its chlorinated analogs.
Experimental Protocols
Synthesis of this compound (Parent Compound)
This synthesis is based on the Williamson ether synthesis.
-
Preparation of Sodium 4-chlorophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide and stir the mixture until a clear solution is obtained.
-
Reaction: To the solution of sodium 4-chlorophenolate, add α-bromopinacolone dropwise at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of Chlorinated Analogs
The chlorinated analogs can be synthesized by the direct chlorination of the parent compound.
-
Monochlorination: Dissolve the parent compound in a suitable solvent like dichloromethane or carbon tetrachloride. Add a controlled amount of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) and stir at room temperature. The reaction progress should be monitored by TLC or GC-MS to ensure the formation of the monochlorinated product.
-
Di- and Trichlorination: For the synthesis of di- and trichlorinated analogs, an excess of the chlorinating agent and more forcing conditions (e.g., higher temperature, UV irradiation) may be required. Stepwise chlorination is also a viable strategy. It is important to note that the synthesis of the 1,1-dichloro analog can also be approached from 1,1,1-trifluoroalkanones, which may offer an alternative route if direct dichlorination proves challenging[1].
Comparative Physicochemical and Spectroscopic Properties
| Property | Parent Compound | Monochloro-Analog | Dichloro-Analog (Predicted) | Trichloro-Analog (Predicted) |
| Molecular Formula | C₁₂H₁₅ClO₂ | C₁₂H₁₄Cl₂O₂ | C₁₂H₁₃Cl₃O₂ | C₁₂H₁₂Cl₄O₂ |
| Molecular Weight | 226.70 g/mol | 261.14 g/mol | 295.59 g/mol | 330.03 g/mol |
| Boiling Point | - | 328.9 °C at 760 mmHg | Expected to be higher | Expected to be higher |
| LogP (Predicted) | Lower | 3.70 | Higher | Highest |
| ¹H NMR (CDCl₃) | Singlet for C(CH₃)₃, signals for aromatic protons, singlet for O-CH₂ | Singlet for C(CH₃)₃, signals for aromatic protons, singlet for O-CHCl | Singlet for C(CH₃)₃, signals for aromatic protons | Singlet for C(CH₃)₃, signals for aromatic protons |
| ¹³C NMR (CDCl₃) | Signals for t-butyl group, aromatic carbons, carbonyl carbon, and O-CH₂ carbon | Signals for t-butyl group, aromatic carbons, carbonyl carbon, and O-CHCl carbon | Signals for t-butyl group, aromatic carbons, carbonyl carbon, and O-CCl₂ carbon | Signals for t-butyl group, aromatic carbons, carbonyl carbon, and O-CCl₃ carbon |
| IR (cm⁻¹) | C=O stretch (~1720), C-O-C stretch (~1240), C-Cl stretch (~750) | C=O stretch (shift expected), C-O-C stretch, C-Cl stretches | C=O stretch (further shift expected), C-O-C stretch, C-Cl stretches | C=O stretch (significant shift expected), C-O-C stretch, C-Cl stretches |
| Mass Spec (EI) | Molecular ion peak at m/z 226/228 | Molecular ion peak at m/z 260/262/264 | Molecular ion peak expected | Molecular ion peak expected |
Comparative Biological Activity: A Focus on Fungicidal and Herbicidal Potential
The biological activity of this class of compounds is of significant interest. The parent compound serves as a key intermediate in the synthesis of the potent antifungal agent Climbazole, which is 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one[2][3][4][5][6][7]. This strongly suggests that the this compound scaffold is a promising starting point for the development of novel fungicides.
Fungicidal Activity
The introduction of chlorine atoms can enhance the antifungal activity of a molecule by increasing its lipophilicity, which facilitates penetration through fungal cell membranes. Furthermore, the electron-withdrawing nature of chlorine can influence the reactivity of the carbonyl group, which may be involved in the mechanism of action.
Proposed Experimental Protocol for Fungicidal Assay (Agar Dilution Method)
-
Culture Preparation: Prepare pure cultures of relevant fungal pathogens (e.g., Aspergillus niger, Fusarium oxysporum, Candida albicans) on a suitable agar medium.
-
Compound Preparation: Prepare stock solutions of the parent compound and its chlorinated analogs in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Prepare a series of agar plates containing different concentrations of the test compounds.
-
Inoculation: Inoculate the center of each agar plate with a small disc of the fungal culture.
-
Incubation: Incubate the plates at an appropriate temperature for several days.
-
Data Collection: Measure the diameter of the fungal colony on each plate and calculate the percentage of growth inhibition compared to a control plate (containing only the solvent).
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.
Herbicidal Activity
Chlorophenoxy compounds have a long history as herbicides[8]. The mechanism of action of many chlorophenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. It is plausible that this compound and its analogs could exhibit herbicidal properties.
Proposed Experimental Protocol for Herbicidal Assay (Seedling Growth Inhibition)
-
Plant Species: Select a range of monocot and dicot plant species (e.g., lettuce, radish, barnyard grass).
-
Compound Application: Prepare solutions of the test compounds at various concentrations.
-
Assay Setup: Sow seeds in petri dishes on filter paper moistened with the test solutions.
-
Incubation: Incubate the petri dishes in a controlled environment (light and temperature).
-
Data Collection: After a set period, measure the root and shoot length of the seedlings.
-
IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of growth (IC₅₀) compared to a control.
Structure-Activity Relationship (SAR) and Future Directions
The systematic comparison of the parent compound and its chlorinated analogs will allow for the development of a preliminary structure-activity relationship (SAR). It is hypothesized that:
-
Increasing chlorination will increase lipophilicity , which may enhance transport to the site of action.
-
The electronic effect of the chlorine atoms could modulate the interaction with a biological target.
-
There may be an optimal level of chlorination for biological activity, beyond which steric hindrance or other factors may become detrimental.
Figure 2: Conceptual diagram of the structure-activity relationship exploration.
Future research should focus on the synthesis and rigorous biological evaluation of these compounds. The collection of detailed spectroscopic data is essential for unambiguous structure confirmation. Furthermore, exploring a wider range of halogen substitutions (e.g., fluorine, bromine) and modifications to the phenoxy ring could lead to the discovery of compounds with improved activity and selectivity.
Conclusion
The comparative analysis of this compound and its chlorinated analogs presents a compelling area of research for the development of new fungicides and herbicides. The synthetic accessibility of these compounds, coupled with the known bioactivity of the parent scaffold, provides a strong rationale for their investigation. This guide has outlined the key synthetic strategies, predicted physicochemical properties, and proposed experimental protocols for biological evaluation. The systematic collection and analysis of experimental data for this series of compounds will be instrumental in elucidating their structure-activity relationships and unlocking their full potential in agrochemical and pharmaceutical applications.
References
-
PrepChem. Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Available from: [Link]
-
PrepChem. Synthesis of this compound. Available from: [Link]
- Google Patents. WO2009123907A1 - Synergistic pesticide compositions.
- Google Patents. FUNGICIDAL COMPOUNDS - European Patent Office - EP 3941898 B1.
-
COCONUT. CNP0461049.0: Climbazole. Available from: [Link]
- Google Patents. EP0065204A2 - 3-Substituted 1-azolyl-3-methyl-1-phenoxy-butan-2-on and ol, process for their preparation and their application as fungicides.
-
PubChem. Climbazole. Available from: [Link]
- Google Patents. WO2019052930A1 - Fungicidal compositions.
-
Justia Patents. Fungicidal compositions. Available from: [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]
- Google Patents. CN100532366C - Synthesis method of climbazole.
- Google Patents. CN107501189A - A kind of preparation method of high-purity climbazole.
- Google Patents. WO2020114932A1 - Herbicidal compositions.
- Google Patents. EP0011191A1 - 1-(4-Chlorophenoxy)-1-(1-imidazolyl)-3,3-dimethyl-2-butanol diastereoisomers, their preparation and use in medicaments.
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Ataman Kimya. CLIMBAZOLUM (CLIMBAZOLE). Available from: [Link]
-
Justia Patents. compositions and methods of use for ketones and aldehydes as herbicides. Available from: [Link]
-
The Good Scents Company. climbazole 1-(4-clorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butanone. Available from: [Link]
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European Patent Office. HERBICIDAL MIXTURES, COMPOSITIONS AND USES THEREOF - EP 3603393 A1. Available from: [Link]
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Justia Patents. Herbicide composition. Available from: [Link]
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MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available from: [Link]
-
bioRxiv. A β-Amino-Ketone that Disrupts the Fungal Plasma Membrane Exhibits Potent Activity Against Pathogenic Trichophyton Species. Available from: [Link]
-
ResearchGate. Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. Available from: [Link]
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AERU. Climbazole (Ref: 106162). Available from: [Link]
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PharmaCompass.com. Climbazole | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Available from: [Link]
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Beilstein Journals. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Available from: [Link]
-
PubMed. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. Available from: [Link]
-
Frontiers. Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Available from: [Link]
-
CORE. Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications (Commemoration Issue Dedicated to Professor Shige. Available from: [Link]
- Google Patents. WO 2017/067620 A1.
- Google Patents. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
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Validating LC-MS methods for trace analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
An In-Depth Guide to the Validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Trace Analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a sensitive and selective LC-MS method for the quantification of this compound at trace levels. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental design choice, ensuring a robust and defensible method. The principles outlined here are grounded in internationally recognized guidelines, including the ICH Q2(R1) and regulatory guidances from the FDA and EMA.
The Analytical Challenge: Understanding the Analyte
This compound is a synthetic organic compound whose detection at trace levels is critical for applications such as environmental monitoring, metabolite identification in drug discovery, or as a potential impurity in pharmaceutical manufacturing. Its chemical structure presents specific analytical considerations:
-
Moderate Polarity: The presence of both a polar carbonyl group and a non-polar chlorophenoxy moiety gives the molecule intermediate polarity, making reversed-phase liquid chromatography (RPLC) a suitable separation technique.
-
Lack of Readily Ionizable Groups: The absence of acidic or basic functional groups complicates ionization for mass spectrometry. Atmospheric Pressure Chemical Ionization (APCI) or the formation of adducts in Electrospray Ionization (ESI) are likely to be the most effective ionization strategies.
-
Potential for In-Source Fragmentation: The ether linkage and the carbonyl group can be susceptible to fragmentation within the mass spectrometer's source, which must be controlled for quantitative accuracy.
Method Development: A Strategic Approach
A robust validation is predicated on a well-developed analytical method. The following section outlines the strategic choices in developing a sensitive and selective LC-MS method for this analyte.
Liquid Chromatography (LC) Parameters
The primary goal of the chromatographic separation is to isolate the target analyte from matrix components and potential isomers, ensuring that co-eluting species do not interfere with ionization.
-
Column Selection: A C18 stationary phase is the workhorse for compounds of this polarity. A column with a smaller particle size (e.g., ≤ 2.7 µm) will provide higher chromatographic efficiency and better resolution.
-
Mobile Phase Composition: A gradient elution using acetonitrile or methanol with water is recommended to ensure the analyte is eluted with a good peak shape and to clean the column of more hydrophobic matrix components. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid in protonation and improve ionization efficiency in positive ion mode, even for non-basic compounds, by promoting the formation of protonated adducts.
-
Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min is typical for analytical scale columns (e.g., 2.1 mm internal diameter). Column temperature should be controlled (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry (MS) Parameters
The selection of MS parameters is critical for achieving the required sensitivity and selectivity for trace analysis.
-
Ionization Mode: Given the analyte's structure, both positive and negative ion modes should be evaluated. In positive mode, ESI may yield [M+H]⁺ or more likely [M+Na]⁺ or [M+NH₄]⁺ adducts, while APCI could produce a stable [M+H]⁺ ion. The choice will depend on which technique provides the most stable and intense signal.
-
Detection Mode: Selected Ion Monitoring (SIM) can be used for initial screening and less complex matrices. However, for trace analysis in complex samples, Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), on a triple quadrupole mass spectrometer is the gold standard for its superior selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion.
-
Optimization of SRM Transitions: To establish the optimal SRM transition, the analyte is infused directly into the mass spectrometer. The precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most intense and stable fragment is chosen for quantification (quantifier), and a second fragment is often monitored as a qualifier to enhance specificity.
Method Validation: A Comprehensive Protocol
The following validation parameters are assessed to demonstrate that the analytical method is fit for its intended purpose, adhering to the principles outlined in ICH Q2(R1).
Experimental Workflow for Method Validation
Caption: Overall workflow for the validation of the LC-MS method.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze blank matrix samples (e.g., plasma, soil extract, process blank) from at least six different sources to investigate for potential interferences at the retention time of the analyte.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and a set of potentially interfering compounds.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the response of the analyte at the LLOQ. The analyte peak should be chromatographically resolved from any interfering peaks.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of five to six concentration levels should be used, spanning the expected range of the samples.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, 30-50% of the highest standard, and 75-90% of the highest standard).
-
Intra-day Precision (Repeatability): Analyze five replicates of each QC level on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze five replicates of each QC level on three different days by different analysts or with different equipment.
-
Accuracy is determined by calculating the percent deviation of the mean measured concentration from the nominal concentration. Precision is expressed as the relative standard deviation (RSD).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The RSD for precision should not exceed 15% (20% for the LLOQ).
| Validation Parameter | LLOQ QC | Low QC | Mid QC | High QC | Acceptance Criteria |
| Intra-day Accuracy (% Dev) | -8.5% | -5.2% | 3.1% | 1.8% | Within ±20% for LLOQ, ±15% for others |
| Intra-day Precision (% RSD) | 12.3% | 8.9% | 6.5% | 4.3% | ≤ 20% for LLOQ, ≤ 15% for others |
| Inter-day Accuracy (% Dev) | -11.2% | -7.8% | 4.5% | 2.9% | Within ±20% for LLOQ, ±15% for others |
| Inter-day Precision (% RSD) | 14.8% | 10.1% | 8.2% | 6.7% | ≤ 20% for LLOQ, ≤ 15% for others |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically with a ratio of 3:1.
-
LOQ: Can be estimated based on an S/N ratio of 10:1. The LOQ must then be experimentally verified by analyzing a series of low-concentration samples and demonstrating that the precision and accuracy criteria are met.
-
Acceptance Criteria: The LOQ must be determined with an accuracy of 80-120% and a precision (RSD) of ≤ 20%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).
-
Introduce small, deliberate changes to these parameters (e.g., column temperature ± 5 °C, mobile phase organic content ± 2%).
-
Analyze a mid-level QC sample under each of the modified conditions.
-
Acceptance Criteria: The results from the modified conditions should not significantly differ from the results obtained under the original conditions, with the precision (RSD) between the datasets remaining within acceptable limits (e.g., ≤ 15%).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
